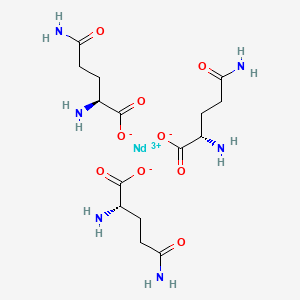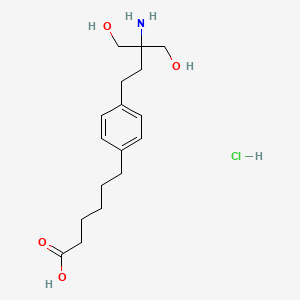![molecular formula C10H10N2O2 B586059 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid CAS No. 7546-50-1](/img/structure/B586059.png)
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Übersicht
Beschreibung
“2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is related to a series of compounds that have been evaluated as PI3K/mTOR dual inhibitors, which are of interest in cancer treatment .
Synthesis Analysis
The synthesis of related compounds involves the design and evaluation of a series of 2-methyl-1H-imidazo[4,5-c]quinoline scaffold derivatives . The specific synthesis process for “2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid” is not detailed in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolo[2′,3′4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids
This research involves the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid derivatives, which are structurally related to 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. The synthesis process includes conversion of propenoic acid derivatives to azides, followed by cyclization and reduction to yield the corresponding carboxylic acids (Bencková & Krutošíková, 1997).
Cyclocondensation Reactions for Pyrrole Derivatives
The research discusses the formation of 3-pyrrolin-2-one-3-acetic acid derivatives and other pyrrole derivatives via cyclocondensation of acylketene S,N- and N,N-acetals with maleic anhydride and maleimide. This method offers a one-step synthesis for various pyrrole and pyridine derivatives, showcasing the versatility of pyrrolo[2,3-b]pyridin-3-yl)acetic acid analogs in chemical synthesis (Gupta, Ila, & Junjappa, 1988).
Structural and Molecular Studies
Structural Characterization in Auxin Physiology
The molecular geometry of 1H-pyrrolo[2, 3-b]pyridine-3-acetic acid, similar to the plant growth hormone indole-3-acetic acid, was studied, showing its potential application in auxin physiology and plant growth regulation (Antolić, Kojić-Prodić, & Magnus, 2000).
Hartree-Fock Investigation for Plant Growth Hormones
An ab initio Hartree-Fock investigation explored the potential energy surface of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid, comparing it with derivatives of 3-indole acetic acid, which are known to act as plant growth hormones. This research highlights the compound's stable conformer and its intramolecular hydrogen bond, contributing to its potential application in plant physiology (Ramek & Tomić, 2001).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It’s mentioned that the compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s known that the abnormal activation of the fgfr signaling pathway due to amplification, fusion, or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers . Therefore, the genetic and cellular environment in which the compound acts is a significant factor in its efficacy.
Eigenschaften
IUPAC Name |
2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(5-9(13)14)7-3-2-4-11-10(7)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRGDKPJTFSVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678009 | |
| Record name | (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
CAS RN |
7546-50-1 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7546-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)





